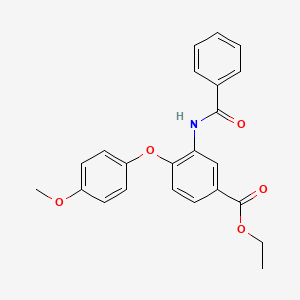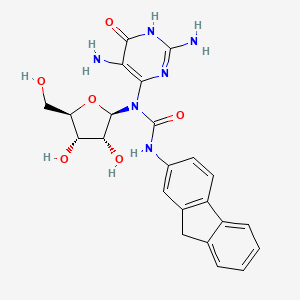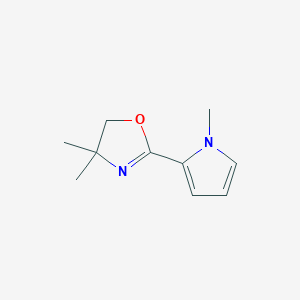![molecular formula C9H19O5P B14417927 Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate CAS No. 79872-66-5](/img/structure/B14417927.png)
Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group and an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For example, diethyl phosphite can react with an appropriate oxolane derivative under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the oxolane group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have diverse applications in various fields .
Applications De Recherche Scientifique
Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research explores its use in drug design, particularly for targeting specific enzymes and pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other materials.
Mécanisme D'action
The mechanism of action of diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate involves its interaction with molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate include:
Diethyl phosphonate: A simpler phosphonate without the oxolane ring.
Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate: A similar compound with methyl groups instead of ethyl groups.
Diethyl {[(tetrahydrofuran-2-yl)oxy]methyl}phosphonate: A compound with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both the phosphonate group and the oxolane ring. This combination allows for versatile reactivity and a wide range of applications in different fields .
Propriétés
Numéro CAS |
79872-66-5 |
|---|---|
Formule moléculaire |
C9H19O5P |
Poids moléculaire |
238.22 g/mol |
Nom IUPAC |
2-(diethoxyphosphorylmethoxy)oxolane |
InChI |
InChI=1S/C9H19O5P/c1-3-13-15(10,14-4-2)8-12-9-6-5-7-11-9/h9H,3-8H2,1-2H3 |
Clé InChI |
AQBOBJUZMQWPEU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(COC1CCCO1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


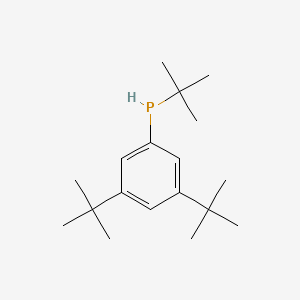

![Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate](/img/structure/B14417877.png)
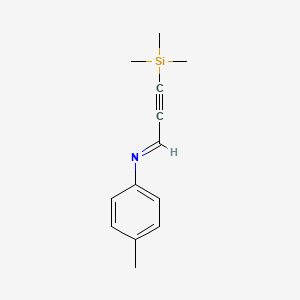
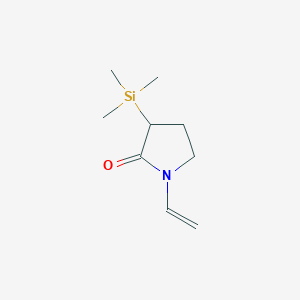
![3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole](/img/structure/B14417891.png)
![2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14417896.png)
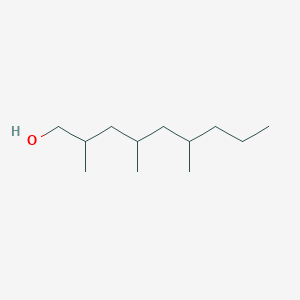
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
